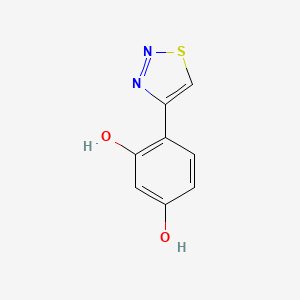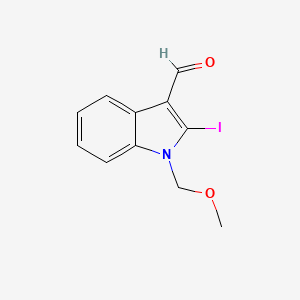
1-Benzoyl-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 1H-1,2,4-triazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness: 1-Benzoyl-1H-1,2,4-triazole-5-carboxamide stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities .
Eigenschaften
CAS-Nummer |
62735-21-1 |
|---|---|
Molekularformel |
C10H8N4O2 |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
2-benzoyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c11-8(15)9-12-6-13-14(9)10(16)7-4-2-1-3-5-7/h1-6H,(H2,11,15) |
InChI-Schlüssel |
MXLJTEXDEYZBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C(=NC=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)

![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)

![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)

![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)

![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)


![3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl benzoate;oxalic acid](/img/structure/B15214203.png)


